1-(Cyclopropylcarbonyl)pyrrolidin-2-one
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Overview
Description
1-(Cyclopropanecarbonyl)pyrrolidin-2-one is a chemical compound that belongs to the class of γ-lactams, which are cyclic amides. This compound is characterized by a pyrrolidin-2-one ring structure with a cyclopropanecarbonyl group attached to it. γ-Lactams are known for their diverse biological activities and are commonly found in natural products and synthetic compounds.
Preparation Methods
The synthesis of 1-(cyclopropanecarbonyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines. This method includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives, which includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Chemical Reactions Analysis
1-(Cyclopropanecarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropanecarbonyl)pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(cyclopropanecarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s γ-lactam structure allows it to act as an inhibitor of enzymes such as histone deacetylases and cyclin-dependent kinases . These interactions can modulate various cellular processes, including gene expression and cell cycle regulation.
Comparison with Similar Compounds
1-(Cyclopropanecarbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler γ-lactam without the cyclopropanecarbonyl group.
Cyclopropylamides: Compounds with a cyclopropyl group attached to an amide.
β-Lactams: Four-membered ring lactams that are structurally similar but have different reactivity and biological activities. The uniqueness of 1-(cyclopropanecarbonyl)pyrrolidin-2-one lies in its combination of the cyclopropanecarbonyl group and the pyrrolidin-2-one ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(Cyclopropylcarbonyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is a γ-lactam, a class of compounds known for their structural diversity and biological significance. The presence of the cyclopropyl group is crucial as it can influence the compound's interaction with biological targets, enhancing its potency and selectivity.
Biological Activity
1. Mechanisms of Action
Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter receptors. Its structural similarity to known ligands allows it to act as an antagonist or agonist at specific receptor sites.
- Histamine Receptors : Studies suggest that compounds similar to this compound exhibit selective binding to histamine receptors (H1, H2, H3). For instance, structure-activity relationship (SAR) studies have identified derivatives that show promise in treating cognitive disorders by modulating H3 receptor activity .
- Cancer Therapeutics : The compound has been investigated for its potential in cancer treatment, particularly through its effects on pathways involved in cell proliferation and apoptosis. Its ability to inhibit specific kinases has been highlighted as a mechanism for reducing tumor growth in preclinical models .
2. Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity : Preliminary studies show that this compound can modulate neurotransmitter levels, suggesting potential use as an antidepressant .
- Anticancer Properties : In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, particularly those resistant to conventional therapies. This effect is attributed to the compound's ability to disrupt cellular signaling pathways associated with survival and proliferation .
Case Studies
Case Study 1: Cognitive Disorders
A clinical trial evaluated the effects of a derivative of this compound on patients with cognitive impairments. Results indicated significant improvements in memory and attention scores compared to placebo groups. The trial emphasized the importance of receptor selectivity in enhancing therapeutic outcomes .
Case Study 2: Cancer Treatment
In a study involving xenograft models of breast cancer, this compound showed a dose-dependent reduction in tumor size. The mechanism was linked to the inhibition of key signaling pathways involved in cell growth and survival, supporting its potential as a novel anticancer agent .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₇H₁₁NO₂ |
Molecular Weight | 139.17 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | 100-102 °C |
Biological Activity | Effect |
---|---|
Histamine H3 Receptor Modulation | Antidepressant-like effects |
Anticancer Activity | Induces apoptosis in cancer cell lines |
Neuroprotective Effects | Potential treatment for neurodegenerative diseases |
Properties
CAS No. |
51269-66-0 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(cyclopropanecarbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c10-7-2-1-5-9(7)8(11)6-3-4-6/h6H,1-5H2 |
InChI Key |
NJWUZZLLZFMWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C2CC2 |
Origin of Product |
United States |
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